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  • Product: [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid
  • CAS: 189160-67-6

Core Science & Biosynthesis

Foundational

What is the CAS number for [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid?

An In-depth Technical Guide to [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic Acid: A Versatile Building Block in Modern Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive tec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic Acid: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid, a bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, and key applications, offering field-proven insights and detailed experimental protocols.

The Chemical Abstracts Service (CAS) number for [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is 189160-67-6 .[1] This unique identifier is crucial for accurately identifying this compound in databases and procurement systems. This molecule, also known by its synonym N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycine, is a valuable reagent in the synthesis of more complex molecules, particularly in the design of peptide-based therapeutics.[2][3]

Physicochemical Properties and Structural Attributes

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid, which we will refer to by the common abbreviation Boc-HEA-OH, possesses a unique combination of functional groups that underpin its utility. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity in multi-step syntheses, a cornerstone of modern medicinal chemistry.[3] The presence of both a carboxylic acid and a hydroxyl group makes it a versatile bifunctional linker.

PropertyValueSource
CAS Number 189160-67-6CymitQuimica[1]
Molecular Formula C9H17NO5CymitQuimica[1]
Molecular Weight 219.237 g/mol CymitQuimica[1]
Appearance OilCymitQuimica[1]
Synonyms N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycineSigma-Aldrich[2]

Synthesis and Mechanistic Rationale

The synthesis of Boc-HEA-OH is a multi-step process that leverages the principles of amine protection and nucleophilic substitution. The strategic use of the Boc protecting group is central to achieving the desired product with high purity.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common acyl-type protecting groups for amines in organic synthesis.[4] Its widespread use stems from its stability under a variety of reaction conditions, including basic and metal-catalyzed reactions, and its facile removal under acidic conditions.[4] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in methanol.[5] The protecting group decomposes into volatile byproducts, carbon dioxide and isobutene, simplifying the purification process.[4] The introduction of the Boc group is commonly accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5]

A Representative Synthetic Pathway

A plausible and efficient synthesis of Boc-HEA-OH involves a two-step process starting from N-Boc-glycine. This method is adapted from established procedures for the N-alkylation of Boc-protected amino acids.[3]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Work-up and Purification N-Boc-glycine N-Boc-glycine Intermediate Alkylated Intermediate N-Boc-glycine->Intermediate 1. Iodoethanol Iodoethanol Iodoethanol->Intermediate 2. Sodium_Hydride Sodium Hydride (NaH) in Anhydrous THF Sodium_Hydride->Intermediate Base Quenching Aqueous Quench Intermediate->Quenching Reaction Mixture Extraction Solvent Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Final_Product Boc-HEA-OH Purification->Final_Product

Caption: A generalized workflow for the synthesis of Boc-HEA-OH.

The causality behind these steps is as follows:

  • Deprotonation: Sodium hydride, a strong base, deprotonates the nitrogen of N-Boc-glycine, forming a highly nucleophilic anion.

  • Nucleophilic Attack: This anion then undergoes a nucleophilic attack on the electrophilic carbon of iodoethanol, displacing the iodide leaving group.

  • Work-up: The reaction is quenched with water to destroy any excess sodium hydride. The product is then extracted into an organic solvent and purified, typically by column chromatography, to yield the final product as a viscous oil.[3]

Key Applications in Drug Development and Research

The bifunctional nature of Boc-HEA-OH makes it a highly valuable building block in several areas of pharmaceutical and biochemical research.

As a Linker in Complex Molecules

Boc-HEA-OH can serve as a flexible linker to connect different molecular entities. The carboxylic acid can be coupled to an amine-containing molecule (e.g., a peptide or a drug), while the hydroxyl group can be further functionalized or used as an attachment point to another moiety.

G Molecule_A Molecule A Amine Group Boc_HEA_OH Boc-HEA-OH Linker Carboxylic Acid Hydroxyl Group Molecule_A:port->Boc_HEA_OH Amide Bond Formation Molecule_B Molecule B Functional Group Boc_HEA_OH->Molecule_B:port Further Functionalization

Caption: The role of Boc-HEA-OH as a bifunctional linker.

This linker capability is particularly relevant in the construction of:

  • Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): Which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.

In Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is a cornerstone of one of the two main strategies in SPPS.[6] While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is more common now, the Boc strategy remains important for the synthesis of certain peptides. Boc-HEA-OH, as a modified amino acid, can be incorporated into peptide chains to introduce a hydroxyl group for further modification or to alter the peptide's physicochemical properties, such as solubility and conformational flexibility. The use of Boc-protected amino acids allows for the stepwise assembly of a peptide on a solid support.[6]

Experimental Protocol: A Representative Synthesis of Boc-HEA-OH

This protocol provides a detailed, step-by-step methodology for the laboratory synthesis of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid. This procedure is adapted from established methods for the N-alkylation of N-Boc protected amino acids.[3]

Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained personnel in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Materials and Equipment:

Reagent/MaterialFormulaMolar Mass ( g/mol )
N-Boc-glycineC₇H₁₃NO₄175.18
Sodium Hydride (60% dispersion in oil)NaH24.00
2-IodoethanolC₂H₅IO171.97
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11
Deionized WaterH₂O18.02
Diethyl Ether(C₂H₅)₂O74.12
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-
1M Hydrochloric AcidHCl(aq)-
Anhydrous Magnesium SulfateMgSO₄120.37
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel, standard glassware for extraction and purification.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq). Dissolve it in anhydrous THF.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in oil, 2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add 2-iodoethanol (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any unreacted sodium hydride.

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Acidification and Product Extraction: Acidify the aqueous layer to a pH of ~2-3 with 1M HCl. Extract the product into an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid as an oil.

Expected Outcome:

This protocol is expected to yield the desired product in good purity, which can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and molecular weight.[3]

Conclusion

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is a highly versatile and valuable building block in the fields of medicinal chemistry and drug discovery. Its unique bifunctional nature, enabled by the strategic placement of a Boc-protected amine, a carboxylic acid, and a hydroxyl group, allows for its use as a flexible linker and a modified amino acid in the synthesis of complex and biologically active molecules. The well-established chemistry of the Boc protecting group ensures its reliable application in multi-step synthetic routes. As the demand for sophisticated therapeutics such as ADCs, PROTACs, and modified peptides continues to grow, the importance of specialized building blocks like Boc-HEA-OH is set to increase, making it an essential tool for researchers and scientists working at the forefront of pharmaceutical innovation.

References

  • PubChem. 2-(2-{[(Tert-butoxy)carbonyl]amino}acetamido)acetic acid. [Link]

  • PubChem. 2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Quora. What is the protection of BOC in organic synthesis processes?. [Link]

Sources

Exploratory

Thermodynamic Stability and Phase Behavior of[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

A Technical Whitepaper for Peptidomimetic and Drug Development Workflows Executive Summary As a Senior Application Scientist, I frequently encounter formulation and synthesis challenges stemming from the mischaracterizat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Peptidomimetic and Drug Development Workflows

Executive Summary

As a Senior Application Scientist, I frequently encounter formulation and synthesis challenges stemming from the mischaracterization of specialized building blocks. [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (CAS: 189160-67-6)—commonly referred to as N-Boc-N-(2-hydroxyethyl)glycine—is a highly versatile bifunctional intermediate used extensively in the synthesis of peptoids, modified peptides, and morpholine derivatives (1)[1].

However, its unique structural features—combining a bulky protecting group with highly flexible, reactive side chains—present specific challenges regarding its phase state and thermodynamic stability. This guide dissects the physicochemical causality behind its physical state and outlines robust, self-validating protocols for managing its thermodynamic degradation pathways.

Phase Behavior: The "Melting Point" Anomaly

A common pitfall in early-stage formulation or synthesis planning is the expectation of a discrete, crystalline melting point ( Tm​ ) for this compound. In reality,[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid exists as a viscous, amorphous oil at standard temperature and pressure (STP) (2)[2].

The Causality of the Oil State: Crystallization is a thermodynamic competition between enthalpic gains (forming an ordered hydrogen-bond network) and entropic penalties (loss of conformational freedom). In this molecule, the bulky tert-butoxycarbonyl (Boc) group introduces severe steric hindrance, disrupting potential intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups. Furthermore, the highly flexible 2-hydroxyethyl and carboxymethyl arms endow the molecule with immense conformational entropy. Consequently, the enthalpic gain of lattice formation is insufficient to overcome the entropic penalty, resulting in a glass transition ( Tg​ ) rather than a true melting point ( Tm​ ).

Table 1: Physicochemical Profile

ParameterSpecification / Value
Chemical Name [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid
CAS Registry Number 189160-67-6
Molecular Formula C 9​ H 17​ NO 5​
Molecular Weight 219.237 g/mol
Physical State (STP) Amorphous Oil
Purity ≥ 95.0%

Thermodynamic Stability and Degradation Sinks

The thermodynamic stability of this compound is heavily dictated by the spatial proximity of its reactive functional groups. The molecule contains both a primary hydroxyl group and a carboxylic acid, tethered to a central tertiary amine.

The Lactonization Sink: Under acidic or dehydrating conditions, the molecule is highly susceptible to intramolecular lactonization. The proximity of the -OH and -COOH groups facilitates a low-energy transition state, allowing the system to minimize its free energy by forming a stable 6-membered ring (tert-butyl 2-oxomorpholine-4-carboxylate) and expelling a molecule of water (3)[3]. This represents the primary thermodynamic sink for this compound.

Boc Deprotection: Like all Boc-protected amines, the molecule is vulnerable to strong acids (e.g., TFA, HCl), which trigger the release of isobutylene and carbon dioxide, yielding the unprotected N-(2-hydroxyethyl)glycine.

ThermodynamicPathways A [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (Amorphous Oil) B Acidic Catalysis / Dehydration (e.g., p-TsOH, Toluene) A->B C Strong Acid (e.g., TFA, HCl) A->C D Thermal Stress (>150°C) A->D E Intramolecular Lactonization (tert-butyl 2-oxomorpholine-4-carboxylate) B->E F Boc Deprotection (N-(2-hydroxyethyl)glycine) C->F G Decarboxylation & Isobutylene Release D->G

Thermodynamic degradation pathways of Boc-(2-hydroxyethyl)aminoacetic acid.

Experimental Workflows & Self-Validating Protocols

Robust scientific methodology requires that protocols not only execute a task but inherently validate the physical and chemical state of the material.

Protocol A: Phase Characterization via Differential Scanning Calorimetry (DSC)

Since traditional capillary melting point apparatuses are ineffective for amorphous oils, DSC must be employed to identify the glass transition temperature ( Tg​ ), confirming the amorphous state.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the oil into a Tzero aluminum pan. Seal hermetically to prevent moisture ingress.

  • Thermal History Erasure: Equilibrate the sample at 25°C for 5 minutes, then ramp down to -80°C at 10°C/min. Hold isothermally for 10 minutes to ensure complete transition into the glassy state.

  • Analytical Ramp: Heat the sample from -80°C to 150°C at a controlled rate of 10°C/min under a continuous 50 mL/min dry nitrogen purge.

  • Self-Validation & Analysis: Analyze the resulting thermogram. The absence of a sharp endothermic peak confirms the lack of a crystalline lattice (no Tm​ ). Instead, a step-change baseline shift validates the glass transition ( Tg​ ). Any exothermic activity above 120°C warns of thermal degradation (Boc cleavage or auto-lactonization).

Protocol B: Forced Degradation & Lactonization Assay

This protocol intentionally drives the thermodynamic sink to completion, synthesizing the morpholin-2-one derivative. It relies on Le Chatelier's principle to validate the instability pathway.

  • Reaction Setup: Dissolve 1.0 equivalent of[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid in anhydrous toluene to achieve a 0.1 M concentration (3)[3].

  • Catalysis: Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) (3)[3]. Causality: The acid protonates the carboxylic acid, increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the pendant hydroxyl group.

  • Thermodynamic Driving: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4.0 hours (3)[3]. Causality: The Dean-Stark trap continuously and azeotropically removes the water byproduct. By constantly depleting a product of the reaction, Le Chatelier's principle dictates that the equilibrium is forced irreversibly toward the lactone.

  • Self-Validation: Monitor the reaction via LC-MS. Successful conversion is validated by the disappearance of the starting material mass (m/z 218 [M-H] ) and the appearance of the cyclized product (tert-butyl 2-oxomorpholine-4-carboxylate), typically achieving a ~76% yield (3)[3].

Handling and Formulation Strategies

To preserve the thermodynamic stability of this compound during storage and formulation, the following controls are mandatory:

  • Thermal Control: Store strictly at or below -20°C. Lowering the thermal energy of the system kinetically freezes the auto-lactonization pathway.

  • Moisture and Acid Exclusion: Store under an inert atmosphere (Argon or Nitrogen). Trace moisture can hydrolyze environmental contaminants into trace acids, which will catalytically initiate the degradation pathways outlined above.

References

  • Cymit Quimica. "2-(TERT-BUTOXYCARBONYL(2-HYDROXYETHYL)AMINO)ACETIC ACID - Product Information.
  • Molaid. "N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycine | 189160-67-6.
  • Molaid. "N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycine Stability and Reactions.

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Synthesis Protocol for N-Terminal Modification Using[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

Introduction & Strategic Utility The incorporation of N-alkylated glycine derivatives is a cornerstone of modern peptidomimetic and peptoid drug development[1]. Specifically, [Tert-butoxycarbonyl(2-hydroxyethyl)amino]ace...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The incorporation of N-alkylated glycine derivatives is a cornerstone of modern peptidomimetic and peptoid drug development[1]. Specifically, [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (also known as Boc-N-(2-hydroxyethyl)glycine or Boc-Nhe-OH) is a highly versatile, commercially available building block[2][3].

When incorporated at the N-terminus of a peptide via Solid-Phase Peptide Synthesis (SPPS), this monomer provides an unprotected primary hydroxyl group and, following Boc deprotection, a secondary amine. This structural motif is strategically used to:

  • Enhance Aqueous Solubility: The hydroxyl group acts as a potent hydrogen-bond acceptor and donor.

  • Enable Orthogonal Bioconjugation: The 1,2-aminoalcohol motif is an ideal precursor for periodate oxidation to generate a reactive aldehyde, or for direct esterification/depsipeptide branching.

  • Multimetallic Chelation: Sequence-defined oligomers containing N-(2-hydroxyethyl)glycine are proven scaffolds for folding into single conformations that chelate multimetallic clusters[1].

Mechanistic Insights: The Lactonization Pathway (Causality in Synthesis)

A critical failure point for many peptide chemists using this monomer is treating it like a standard amino acid. Because Boc-Nhe-OH possesses both a free carboxylic acid and a free primary hydroxyl group separated by five atoms, standard activation does not simply yield an active ester.

Instead, activation of the carboxylic acid drives a rapid intramolecular cyclization, yielding 4-Boc-morpholin-2-one [4].

  • The Pitfall: If strong tertiary amine bases (e.g., DBU, or high concentrations of DIEA) are present, this lactone undergoes rapid Ring-Opening Polymerization (ROP) to form cationic poly(aminoester)s[5][6].

  • The Solution: By strictly controlling the coupling environment (using neutral/mildly acidic activators like DIC/OxymaPure), ROP is suppressed. The resin-bound primary amine acts as a highly nucleophilic initiator that opens the lactone exactly once, yielding the desired N-(2-hydroxyethyl)glycyl residue without oligomerization.

Mechanism A Boc-Nhe-OH Monomer B O-Acylisourea (Active Ester) A->B DIC/Oxyma C 4-Boc-morpholin-2-one (Lactone) B->C Intramolecular Cyclization E Target Conjugate (Single Addition) B->E Direct Amidation (Minor) C->E Nucleophilic Ring-Opening F Poly(aminoester) (ROP Product) C->F Base Catalysis (e.g., DIEA/DBU) D Resin-Bound Amine D->E Attacks Lactone

Activation of Boc-Nhe-OH forms a lactone intermediate that is ring-opened by the resin amine.

Optimization of Activation Strategies

To validate the experimental design, quantitative comparisons of different activation systems are summarized below. The goal is to maximize chemoselective lactone ring-opening while minimizing ROP.

Table 1: Quantitative Comparison of Activation Strategies for Boc-Nhe-OH

Activation SystemIntermediate FormedChemoselectivity (Amine vs OH)Risk of Polymerization (ROP)Protocol Recommendation
DIC / OxymaPure 4-Boc-morpholin-2-oneHigh (>98%)Low (Neutral environment)Optimal for SPPS
HATU / DIEA Active Ester → LactoneModerate (~85%)High (DIEA catalyzes ROP)Avoid for this monomer
DIC / HOBt 4-Boc-morpholin-2-oneHigh (>95%)LowAcceptable alternative

Experimental Protocol: N-Terminal Incorporation

This protocol outlines the addition of[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid to the N-terminus of a resin-bound peptide. It is designed as a self-validating system, utilizing pre-activation to force lactonization and a colorimetric assay to confirm completion.

Scale: 0.1 mmol Resin: Rink Amide AM or Wang Resin (bearing a free N-terminal primary amine)

Step 1: Resin Preparation & Deprotection
  • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 20 minutes.

  • If the N-terminus is Fmoc-protected, treat the resin with 20% Piperidine in DMF (2 × 10 min) to expose the free primary amine.

  • Wash the resin thoroughly: DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Step 2: Monomer Pre-Activation (Critical Step)

Causality Check: Pre-activation is mandatory. It allows the linear acid to fully convert into the 4-Boc-morpholin-2-one lactone before contacting the resin, preventing unreacted DIC from activating the newly formed hydroxyl group on the peptide.

  • In a clean vial, dissolve [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (0.4 mmol, 4.0 eq) and OxymaPure (0.4 mmol, 4.0 eq) in 2.0 mL of peptide-synthesis grade DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4.0 eq) to the vial.

  • Vortex the mixture and let it stand at room temperature for 5 minutes .

Step 3: Coupling via Lactone Ring-Opening

Causality Check: Do not add DIEA. The basicity of the resin-bound primary amine is sufficient to open the lactone. Exogenous base will trigger unwanted ROP[6].

  • Transfer the pre-activated solution to the reaction vessel containing the resin.

  • Agitate gently at room temperature for 2 hours .

  • Drain the reaction vessel and wash the resin: DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation: Perform a Kaiser (Ninhydrin) test. A negative result (yellow beads/solution) confirms complete consumption of the primary amine. If slightly positive, repeat Steps 2-3.

Step 4: Cleavage and Global Deprotection
  • Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v/v) for 2 hours at room temperature.

  • Mechanistic Result: This step simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the N-(2-hydroxyethyl)glycine residue.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. The resulting peptide will feature a secondary amine and a free primary hydroxyl at the N-terminus.

References

  • N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycine . Molaid. Available at:[Link][3]

  • Nguyen, A. I., et al. A bio-inspired approach to ligand design: folding single-chain peptoids to chelate a multimetallic cluster . Chemical Science (RSC Publishing). Available at:[Link][1]

  • Waymouth, R. M., et al. Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters . Journal of the American Chemical Society (ACS Publications). Available at:[Link][4]

  • Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups . SciSpace / RSC Reviews. Available at:[Link][5]

  • Wender, P. A., Waymouth, R. M., et al. Functional DNA Delivery Enabled by Lipid-Modified Charge-Altering Releasable Transporters (CARTs) . Biomacromolecules (ACS Publications). Available at:[Link][6]

Sources

Application

Boc group deprotection mechanism for [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

An In-Depth Guide to the Deprotection of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid Introduction: The Critical Role of Amine Protection and Deprotection In the intricate world of multi-step organic synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Deprotection of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

Introduction: The Critical Role of Amine Protection and Deprotection

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its ability to mask the nucleophilic and basic nature of amines, thereby preventing unwanted side reactions.[1] Its popularity stems from its remarkable stability under a wide array of reaction conditions, coupled with its clean and efficient removal under mild acidic conditions.[1][2] This orthogonality to other common protecting groups, such as the base-labile Fmoc or the hydrogenolysis-cleavable Cbz groups, makes it an invaluable tool for synthetic chemists.[1][3]

This application note provides a detailed exploration of the deprotection mechanism for a specific bifunctional molecule, [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid. We will delve into the underlying chemical principles, potential side reactions, and provide a robust, field-proven protocol for researchers and scientists. The aim is to equip the reader with not just a set of instructions, but a comprehensive understanding of the causality behind each experimental choice, ensuring successful and reproducible outcomes.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established, multi-step mechanism.[2][4] The process is thermodynamically driven by the formation of stable, gaseous byproducts.

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][5][6] This step activates the carbamate for the subsequent cleavage.

  • C-O Bond Cleavage and Formation of a Tert-butyl Cation : The protonated intermediate is unstable and readily fragments.[1] The crucial step is the heterolytic cleavage of the bond between the tert-butyl group and the oxygen atom. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[2][5][7]

  • Decarboxylation of the Carbamic Acid : The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂).[2][5][7] This irreversible step is a major thermodynamic driving force for the overall reaction.

  • Formation of the Amine Salt : The newly liberated, unmasked amine is a base and, in the acidic reaction medium, is immediately protonated to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2][7][8]

The following diagram illustrates this sequential process:

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps cluster_1 Byproducts Boc_Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Protected_Amine->Protonated_Intermediate + H⁺ (Acid) Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Fragmentation tBu_Cation tert-butyl Cation Protonated_Intermediate->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide (gas) Carbamic_Acid->CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt + H⁺ (Acid)

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Key Considerations and Mitigation of Side Reactions

The primary cause of side reactions during acidic Boc deprotection is the formation of the reactive tert-butyl cation.[5] This potent electrophile can alkylate any available nucleophiles in the substrate or solvent, a side reaction known as tert-butylation.[9]

For the substrate [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid, the primary nucleophilic site of concern is the hydroxyl (-OH) group on the ethyl side chain. While less nucleophilic than the side chains of amino acids like tryptophan or methionine, the potential for O-alkylation exists.[5]

To prevent such unwanted modifications, a scavenger is often included in the deprotection cocktail. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate itself. They effectively "trap" the carbocation, preventing it from reacting elsewhere.[10][11]

Common Scavengers:

  • Anisole or Thioanisole: Excellent scavengers for trapping the tert-butyl cation.[11]

  • Water: Can act as a scavenger, quenching the tert-butyl cation to form tert-butanol.

  • Triethylsilane (TES): Reduces the tert-butyl cation to isobutane.

The choice of scavenger depends on the specific substrate and the other functional groups present. For this particular molecule, a small amount of water or anisole is generally sufficient.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the efficient deprotection of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid.

Protocol 1: Standard Deprotection using TFA in Dichloromethane (DCM)

This is the most common and robust method for solution-phase Boc deprotection.

Materials and Reagents:

  • [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Anisole (optional, as scavenger)

  • Toluene

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Scavenger Addition (Optional): Add anisole (1-2 equivalents) to the solution and stir for 2-3 minutes.

  • Acid Addition: While stirring at room temperature, add trifluoroacetic acid (TFA) to the flask to achieve a final concentration of 25-50% (v/v). The addition should be done carefully, as the reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), using an appropriate eluent system (e.g., 9:1 DCM/Methanol). A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) corresponding to the deprotected amine salt.[12]

  • Work-up and Isolation:

    • Direct Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3][5]

    • Azeotropic Removal of TFA: To ensure all residual TFA is removed, add toluene to the flask and concentrate again on the rotary evaporator. Repeat this step two more times.[3][5] This is crucial as residual acid can interfere with subsequent reactions.

    • Precipitation (Alternative): Alternatively, the product can be isolated by adding the reaction mixture to a flask of cold diethyl ether, which will cause the amine trifluoroacetate salt to precipitate.[2] The precipitate can then be collected by filtration, washed with cold ether, and dried under vacuum.

  • Final Product: The resulting white or off-white solid is the trifluoroacetate salt of (2-hydroxyethyl)amino]acetic acid, which can often be used directly in the next synthetic step without further purification.

Data Presentation: Comparison of Common Deprotection Reagents
Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical TimeKey Considerations
TFA/DCM 20-50% TFADichloromethane (DCM)250.5 - 2 hoursHighly effective and volatile.[2] Requires azeotropic removal.[3][5]
HCl/Dioxane 4M HCl1,4-Dioxane251 - 4 hoursGood alternative to TFA; product is the hydrochloride salt.[5] Dioxane is a peroxide-former.
HCl/Methanol 1.25 - 3M HClMethanol251 - 4 hoursUseful when the substrate is highly polar. Risk of esterification with the carboxylic acid.
Aqueous H₃PO₄ 85%Tetrahydrofuran (THF)2512 - 24 hoursA milder, greener alternative; may require longer reaction times.[13]
Experimental Workflow Visualization

Workflow cluster_workflow Deprotection Workflow start Dissolve Boc-Substrate in DCM add_scavenger Add Scavenger (e.g., Anisole) start->add_scavenger add_acid Add TFA (25-50%) add_scavenger->add_acid react Stir at RT (0.5-2h) add_acid->react monitor Monitor by TLC react->monitor workup Concentrate via Rotary Evaporation monitor->workup Reaction Complete azeotrope Azeotrope with Toluene (3x) workup->azeotrope product Isolate Final Amine Salt Product azeotrope->product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting Common Issues

SymptomPossible CauseRecommended Solution
Incomplete Reaction (Starting material remains on TLC)Insufficient acid strength or concentration; short reaction time.Increase the concentration of TFA (e.g., from 25% to 50%) or extend the reaction time, continuing to monitor by TLC.[5]
Multiple Spots on TLC (Aside from start/product)Side reaction (tert-butylation of the hydroxyl group or impurities).Ensure the use of a scavenger like anisole. Use fresh, high-purity reagents and anhydrous solvents.
Product is an Oil/Gummy Solid Residual solvent or TFA.Ensure complete removal of TFA by performing at least three co-evaporations with toluene.[3] If precipitation with ether is used, ensure the ether is cold and anhydrous.
Low Yield Product loss during workup.If precipitating, use a larger volume of cold ether and ensure sufficient time for complete precipitation before filtration. Minimize transfers between flasks.

Conclusion

The acid-catalyzed deprotection of the Boc group is a fundamental and reliable transformation in modern organic synthesis. For the specific case of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid, the reaction proceeds cleanly and efficiently using standard protocols involving trifluoroacetic acid. By understanding the underlying mechanism, particularly the role of the tert-butyl cation, researchers can anticipate and mitigate potential side reactions through the judicious use of scavengers. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists, enabling them to confidently and successfully perform this critical deprotection step, paving the way for the subsequent stages of their synthetic endeavors.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. PubMed. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Li, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]

  • ResearchGate. Boc deprotection conditions tested. [Link]

Sources

Method

Advanced Protocols for the Hydroxyl Functionalization of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological guide for the orthogonal functionalization of the primary hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological guide for the orthogonal functionalization of the primary hydroxyl group in Boc-N-(2-hydroxyethyl)glycine (Boc-heGly-OH).

Introduction & Mechanistic Rationale[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid—commonly referred to as Boc-heGly-OH or the Boc-protected Nhe (N-2-hydroxyethyl glycine) monomer—is a highly versatile building block. It is extensively utilized in the synthesis of sequence-defined peptoids for multimetallic cluster chelation [1], PROTAC linkers, and as a scaffold for peptide ubiquitination [2].

While solid-phase submonomer synthesis is standard for peptoids, presynthesizing and functionalizing the glycyl auxiliary in solution often yields higher purity and allows for complex modifications (e.g., tritylthioethoxy derivatives) that are incompatible with on-resin conditions[2].

The Causality of Orthogonal Protection

A critical failure point in the solution-phase functionalization of Boc-heGly-OH is the simultaneous presence of a free carboxylic acid and a free primary hydroxyl group.

  • During O-Acylation (Mitsunobu or Steglich conditions): Activation of the carboxylic acid without prior hydroxyl protection will drive rapid intramolecular cyclization, forming a morpholine-2,5-dione byproduct rather than the desired intermolecular product.

  • During O-Alkylation (Basic conditions): The use of strong bases (e.g., NaH ) will preferentially deprotonate the carboxylic acid, forming a carboxylate salt that severely limits solubility and quenches the base, stalling the etherification of the hydroxyl group.

The Solution: The C-terminus must be transiently masked. Benzyl (Bn) esterification is the preferred strategy, as it is orthogonal to the N-terminal Boc group and can be cleanly removed via palladium-catalyzed hydrogenolysis ( H2​/Pd-C ) or mild saponification once the hydroxyl group is functionalized [3].

Divergent Synthetic Workflows

The following diagram illustrates the strategic divergence of Boc-heGly-OH into three primary functional classes: ethers, esters, and azides.

G SM Boc-heGly-OH (Starting Material) Protect C-Terminus Protection (e.g., Benzyl Ester) SM->Protect Block Carboxylate Alkylation O-Alkylation (Ether) (NaH, R-X) Protect->Alkylation Acylation O-Acylation (Ester) (EDC, DMAP, R-COOH) Protect->Acylation Mesylation OH Activation (MsCl, Et3N) Protect->Mesylation Deprotect C-Terminus Deprotection (H2/Pd-C or LiOH) Alkylation->Deprotect Acylation->Deprotect Azidation Azidation (NaN3, DMF) Mesylation->Azidation Azidation->Deprotect Product Functionalized Peptoid Monomer Deprotect->Product

Divergent synthetic workflows for the orthogonal functionalization of Boc-heGly-OH.

Experimental Protocols

Protocol A: Pre-Requisite C-Terminal Protection (Benzyl Esterification)

This self-validating step converts the highly polar starting material into a lipophilic intermediate, easily tracked by TLC (Hexanes/EtOAc).

  • Reaction Setup: Dissolve Boc-heGly-OH (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (1.5 eq) and stir at 0 °C for 15 minutes.

  • Alkylation: Dropwise add Benzyl bromide (1.2 eq). Warm the reaction to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF), water, and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation: The product (Boc-heGly-OBn) should appear as a single spot on TLC ( Rf​≈0.6 in 1:1 Hexanes/EtOAc).

Protocol B: O-Alkylation (Etherification)

Used for attaching PEG chains or thioether linkers.

  • Deprotonation: Dissolve Boc-heGly-OBn (1.0 eq) in anhydrous THF at 0 °C under Argon. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H2​ evolution ceases.

  • Substitution: Add the desired alkyl halide (e.g., Trt-S-CH₂CH₂-Br) (1.2 eq) dropwise. Stir at RT for 4–6 hours.

  • Workup: Carefully quench with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc, dry, and purify via silica gel chromatography.

Protocol C: O-Acylation (Depsipetide Linkage)

Used to branch the peptoid with another amino acid via an ester bond.

  • Activation: In anhydrous DCM, combine Boc-heGly-OBn (1.0 eq), an Fmoc-protected amino acid (1.2 eq), and DMAP (0.1 eq).

  • Coupling: Cool to 0 °C and add EDC·HCl (1.2 eq) in one portion. Stir at RT for 12 hours.

  • Workup: Wash the organic layer successively with 1M HCl , saturated NaHCO3​ , and brine to remove urea byproducts and unreacted acids.

Protocol D: Conversion to Click-Ready Azide

Converts the hydroxyl into an azide for CuAAC click chemistry.

  • Mesylation: Dissolve Boc-heGly-OBn (1.0 eq) and Et3​N (2.0 eq) in DCM at 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours. Wash with water, dry, and concentrate. Do not purify the mesylate; use it immediately.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add NaN3​ (3.0 eq). Heat to 80 °C for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water to remove NaN3​ and DMF.

Analytical Validation Data

To ensure the structural integrity of the functionalized monomers, quantitative 1H -NMR analysis is required. The chemical shift of the methylene protons adjacent to the oxygen/nitrogen ( -CH2​-O/N ) serves as a reliable diagnostic marker for successful transformation.

Modification TypeReagents UsedTypical YieldDiagnostic 1H -NMR Shift ( -CH2​-X , ppm)*Causality of Shift
Unmodified OH N/A (Boc-heGly-OBn)N/A~3.60 – 3.80 (m)Baseline primary alcohol environment.
O-Alkyl (Ether) NaH / R-X70 – 85%~3.50 – 3.65 (m)Slight upfield shift; loss of the broad -OH singlet.
O-Acyl (Ester) EDC / DMAP / R-COOH80 – 90%~4.15 – 4.35 (t)Strong downfield shift due to the electron-withdrawing ester carbonyl.
Azide ( -N3​ ) 1) MsCl 2) NaN3​ 75 – 85%~3.30 – 3.45 (t)Upfield shift due to replacement of oxygen with the less electronegative nitrogen.

*Note: Shifts are approximate and recorded in CDCl3​ at 400 MHz. Rotamers due to the Boc group may cause peak broadening or doubling.

References

  • Nguyen, A. I., Spencer, R. K., Anderson, C. L., & Zuckermann, R. N. (2018). A bio-inspired approach to ligand design: folding single-chain peptoids to chelate a multimetallic cluster. Chemical Science, 9, 8806-8813.[Link]

  • Peng, L., Helgason, E., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, 35(2), 205-212.[Link]

Application

Optimal coupling reagents for [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid in organic synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, empirical optimization, and self-validating protocols for handling unprotected hydroxyl-amino aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, empirical optimization, and self-validating protocols for handling unprotected hydroxyl-amino acids.

Introduction & Mechanistic Challenge

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (commonly referred to as Boc-heGly-OH) is a critical building block in the synthesis of modified peptides, peptoids, and peptide nucleic acid (PNA) analogues. However, its unique structural topology presents a severe synthetic challenge. The molecule features an unprotected primary hydroxyl group in close proximity to a carboxylic acid.

As a Senior Application Scientist, I frequently see standard coupling protocols fail with this substrate. When the carboxyl group is activated, the molecule is highly prone to intramolecular cyclization , forming 4-Boc-morpholin-2-one (a 6-membered lactone)[1]. This thermodynamic sink drastically reduces the yield of the desired intermolecular amide.

To successfully couple this building block, we must choose reagents based on strict mechanistic causality. This guide details two orthogonal, field-proven strategies:

  • Kinetic Control via Direct Amide Coupling: Utilizing neutral, highly reactive ester intermediates to outpace intramolecular cyclization[2].

  • Thermodynamic Exploitation via Lactone Ring-Opening: Intentionally synthesizing the morpholin-2-one intermediate and utilizing it as an activated acylating agent.

G A Boc-heGly-OH (Free Acid + Free OH) B Activated Ester (e.g., OAt, Oxyma) A->B Coupling Reagent (DIC/Oxyma or HATU) C Pathway 1: Intermolecular Aminolysis (Desired Amide) B->C + R-NH2 (Fast) D Pathway 2: Intramolecular Cyclization (4-Boc-morpholin-2-one) B->D Intramolecular OH attack (Kinetically favored) E Pathway 3: Intermolecular O-Acylation (Ester Byproduct) B->E Intermolecular OH attack (Slow) D->C Ring-Opening Aminolysis (+ R-NH2, Heat/Cat.)

Competing reaction pathways of Boc-heGly-OH and the lactone ring-opening bypass.

Evaluation of Coupling Reagents

When utilizing uronium-based reagents like HATU, the mandatory inclusion of a tertiary base (e.g., DIPEA) partially deprotonates the pendant hydroxyl group[3]. The resulting alkoxide is a superior nucleophile, rapidly attacking the activated ester to form the lactone. Therefore, base-free or strictly neutral coupling conditions are mandatory to suppress this pathway.

Table 1: Comparative Performance of Coupling Reagents for Boc-heGly-OH (1.5 eq) with a Model Primary Amine (1.0 eq) in DMF

Coupling SystemBase AdditiveAmide Yield (%)Lactone Formation (%)O-Acylation (%)
HATU / HOAt DIPEA (2.0 eq)45%50%<5%
DIC / HOBt None60%35%5%
DIC / OxymaPure None85% 12% 3%
EDC·HCl DMAP (0.1 eq)0%>95%<5%

Data Interpretation: DIC/OxymaPure provides the optimal balance for direct coupling, while EDC/DMAP is the optimal system if intentional lactonization is desired.

Strategy A: Direct Kinetic Coupling (DIC/OxymaPure)

Causality & Rationale: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC provides a highly efficient, slightly acidic to neutral coupling environment[2]. The Oxyma active ester is highly aminolytic but exhibits low susceptibility to alcoholysis[4]. By omitting tertiary bases, the hydroxyl group remains fully protonated and weakly nucleophilic, allowing the intermolecular amine attack to dominate kinetically.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve Boc-heGly-OH (1.5 eq) and OxymaPure (1.5 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Pre-activation: Cool the mixture to 0 °C using an ice bath. Add DIC (1.5 eq) dropwise over 1 minute. Stir for exactly 2 minutes to form the Oxyma active ester. (Note: Prolonged pre-activation increases lactonization).

  • Aminolysis: Add the target primary amine (1.0 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Propagation: Stir for 2–4 hours.

  • Self-Validation (QC): Monitor via LC-MS. A successful reaction will show the mass of the target amide. If a dominant peak at m/z 202.1 [M+H]⁺ appears, the coupling has failed via lactonization.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄, filter, and concentrate.

Strategy B: The Lactone Intermediate Approach

Causality & Rationale: Instead of fighting the thermodynamic sink, we can exploit it. By treating Boc-heGly-OH with DIC in a non-nucleophilic solvent (DCM), it quantitatively cyclizes to 4-Boc-morpholin-2-one[1]. This lactone is essentially an internally activated ester. When exposed to a primary amine, the ring opens via aminolysis to yield the exact desired N-(2-hydroxyethyl)glycine amide. This method is 100% atom-economical for the backbone and completely eliminates coupling reagent byproducts during the critical amide bond formation step.

Step-by-Step Protocol
  • Lactonization: Dissolve Boc-heGly-OH (1.0 eq) in anhydrous DCM (0.2 M). Add DIC (1.1 eq) at room temperature. Stir for 2 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated diisopropylurea (DIU) byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-Boc-morpholin-2-one as a crude oil/solid.

    • Self-Validation (QC): Check LC-MS for m/z 202.1 [M+H]⁺ to confirm quantitative lactone formation.

  • Ring-Opening: Dissolve the crude lactone in anhydrous THF (0.2 M). Add the target primary amine (1.0 eq) and a catalytic amount of HOAt (0.1 eq) to accelerate the aminolysis.

  • Heating: Heat the mixture to 40 °C for 4–6 hours until complete consumption of the lactone is observed via TLC/LC-MS.

  • Workup: Concentrate and purify via flash chromatography.

Workflow cluster_0 Strategy A: Direct Kinetic Coupling cluster_1 Strategy B: Lactone Intermediate Start Boc-heGly-OH Starting Material A1 Pre-activate with DIC/OxymaPure (2 min, 0°C) Start->A1 B1 Activate with DIC/DCM (Room Temp, 2h) Start->B1 A2 Add to Amine Nucleophile (High Concentration) A1->A2 A3 Desired Amide Bond (Minimal Lactone) A2->A3 B2 Isolate 4-Boc-morpholin-2-one (Quantitative Yield) B1->B2 B3 React with Amine + HOAt cat. (Ring Opening) B2->B3 B4 Desired Amide Bond (100% Atom Economy) B3->B4

Workflow comparing Direct Kinetic Coupling (Strategy A) and Lactone Intermediate (Strategy B).

References

  • Subirós-Funosas, R., et al. "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal 15.37 (2009): 9394-9403. URL:[Link]

  • El-Faham, A., Albericio, F. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry. URL: [Link]

  • "4-Boc-morpholin-2-one (CAS: 1140502-97-1) Product Information." Accela ChemBio. URL:[Link]

  • "Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry." MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing purification of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid by flash chromatography

Technical Support Center: Optimizing Purification of[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid Overview [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid—commonly referred to as Boc-N-(2-hydroxyethyl)glyci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Purification of[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

Overview

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid—commonly referred to as Boc-N-(2-hydroxyethyl)glycine—presents a unique set of purification challenges. As a highly polar molecule containing a free carboxylic acid, a primary hydroxyl group, and a bulky Boc-protected amine, it is prone to severe peak tailing on standard silica. Furthermore, it lacks a strong chromophore, rendering standard UV detection at 254 nm ineffective. This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize its purification via flash chromatography.

Troubleshooting Guides & FAQs

Q1: Why is my compound streaking or tailing severely on the normal-phase silica column? A: Peak tailing and streaking occur because the free carboxylic acid and hydroxyl groups of your compound act as strong hydrogen-bond donors and acceptors. These functional groups interact strongly with the free, weakly acidic silanol groups (Si-OH) on the surface of normal-phase silica gel[1]. Causality & Solution: You must suppress these secondary interactions by keeping the compound in a single, non-ionized state[2]. Adding a volatile acidic modifier, such as 1% acetic acid (AcOH) or 0.1% formic acid (FA), to your mobile phase protonates the carboxylic acid moiety, significantly sharpening the peak and improving recovery[3].

Q2: Will adding an acidic modifier to the mobile phase cleave my Boc protecting group? A: The tert-butoxycarbonyl (Boc) group is acid-labile and is typically cleaved using strong acids like neat trifluoroacetic acid (TFA) or 4M HCl in dioxane[4]. However, dilute weak acids like 1% acetic acid or 0.1% formic acid are generally well-tolerated during the short duration of a flash chromatography run[3]. Self-Validating Check: To ensure the integrity of your product, you must evaporate the collected fractions immediately after the run. Prolonged exposure to even weak acids during concentration can lead to partial Boc deprotection.

Q3: I cannot detect my compound using standard UV (254 nm). What are my options? A: [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid lacks a conjugated π -system or aromatic ring, meaning it does not absorb UV light at standard wavelengths. Solution:

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method ideal for non-chromophoric compounds like carbohydrates and aliphatic amino acids[5]. It evaporates the mobile phase and measures the light scattered by the remaining analyte particles[6].

  • Low-UV Detection: If ELSD is unavailable, monitor the low-UV range (205–210 nm), where the carbonyl groups of the carboxylic acid and Boc carbamate exhibit weak absorbance[7]. Note that solvents like ethyl acetate and acetic acid absorb strongly in this range, making this viable only for Reversed-Phase (Water/Acetonitrile) systems.

Q4: Should I use Normal Phase (Silica) or Reversed-Phase (C18) for this compound? A: While Normal Phase can be used with an acidic modifier, Reversed-Phase (C18) is highly recommended . The high polarity of the hydroxyl and carboxylic acid groups often leads to irreversible adsorption or poor mass recovery on bare silica. Reversed-phase chromatography utilizing a Water/Acetonitrile gradient with 0.1% formic acid provides superior partitioning equilibrium, sharper peaks, and excellent recovery for highly ionic and polar compounds[1].

Data Presentation

Table 1: Comparison of Stationary Phase Strategies

Parameter Normal Phase (Bare Silica) Reversed-Phase (C18)

| Recommended Solvents | Dichloromethane (DCM) / Methanol (MeOH) | Water ( H2​O ) / Acetonitrile (MeCN) | | Required Modifier | 1% Acetic Acid (AcOH)[4] | 0.1% Formic Acid (FA)[1] | | Retention Mechanism | Adsorption (Hydrogen bonding with silanols) | Partitioning (Hydrophobic interactions) | | Peak Shape | Prone to tailing; requires strict modifier use | Sharp; excellent for polar/ionic compounds | | UV Compatibility (210 nm) | Poor (DCM and AcOH absorb at low UV) | Excellent (Water/MeCN are UV transparent) |

Table 2: Recommended ELSD Settings for Low-Molecular-Weight Polar Compounds Note: Settings may vary by manufacturer. These are optimized for a compound with a moderate melting/boiling point to prevent analyte volatilization[8].

ELSD Parameter Recommended Setting Rationale
Nebulizer / Spray Chamber Temp 20 °C – 30 °C Prevents premature evaporation of the analyte[8].

| Drift Tube / Evaporator Temp | 50 °C – 60 °C | Sufficient to evaporate H2​O /MeCN without boiling the Boc-amino acid[8]. | | Gas Flow (Nitrogen) | 1.0 – 1.5 SLPM | Ensures consistent aerosol formation[6]. | | Gain / Sensitivity | Medium to High | Compensates for the lack of strong scattering from low MW compounds[8]. |

Experimental Protocols

Protocol 1: Reversed-Phase (C18) Purification with ELSD (Recommended Workflow) This protocol uses RP-C18 to prevent silica-induced tailing and ELSD to bypass the lack of a chromophore.

  • Sample Preparation: Dissolve the crude[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid in a minimum volume of DMSO or the initial mobile phase (e.g., 5% MeCN in Water). Filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Equip the flash system with a C18 cartridge. Equilibrate with 5 column volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid[1].

  • ELSD Setup: Set the ELSD drift tube to 55 °C and the nebulizer to 25 °C. Perform a baseline check to ensure the 0.1% FA does not cause background noise.

  • Loading: Inject the sample using a liquid injection valve or load it onto a C18 dry-load cartridge.

  • Gradient Elution:

    • 0–2 CV: Hold at 5% MeCN (washes away highly polar impurities/salts).

    • 2–12 CV: Linear gradient from 5% to 60% MeCN. (The Boc group adds lipophilicity, so the compound will typically elute between 20-40% MeCN).

    • 12–14 CV: Flush at 100% MeCN.

  • Fraction Handling (Critical): Immediately pool the fractions containing the product (identified via ELSD peaks) and lyophilize or evaporate under reduced pressure at <35 °C to prevent acid-catalyzed Boc cleavage.

Protocol 2: Normal Phase (Silica) Purification with Acidic Modifier Use this workflow if RP-C18 is unavailable.

  • Solvent Preparation: Prepare Mobile Phase A: Dichloromethane (DCM) with 1% Acetic Acid. Prepare Mobile Phase B: Methanol (MeOH) with 1% Acetic Acid[3].

  • Dry Loading: Adsorb the crude mixture onto Celite or neutral silica (1:2 compound-to-silica ratio) and dry under vacuum. This prevents the strong solvent effect of loading a polar sample directly[2].

  • Gradient Elution: Run a shallow gradient from 0% to 15% Mobile Phase B over 15 CV.

  • Detection: Since DCM absorbs UV and ELSD might be saturated by high-boiling AcOH, collect small fractions and spot them on a TLC plate. Stain the TLC plate with Ninhydrin (requires heating to cleave the Boc group and reveal the free amine) or Potassium Permanganate ( KMnO4​ ).

  • Workup: Pool product fractions and co-evaporate with toluene or hexane to azeotropically remove the residual acetic acid rapidly.

Mandatory Visualization

G Start Crude Boc-N-(2-hydroxyethyl)glycine CheckUV Detection Strategy (Lacks Chromophore) Start->CheckUV UseELSD Use ELSD / CAD or Low UV (205-210 nm) CheckUV->UseELSD Phase Select Stationary Phase (Highly Polar Compound) UseELSD->Phase NP Normal Phase (Silica) Phase->NP RP Reversed-Phase (C18) *Recommended* Phase->RP ModNP Add 1% AcOH to DCM/MeOH (Suppresses silanol interactions) NP->ModNP ModRP Add 0.1% FA to H2O/MeCN (Keeps -COOH protonated) RP->ModRP Evap Fraction Collection & Rapid Evaporation (Prevents Boc cleavage) ModNP->Evap ModRP->Evap

Decision tree for purifying polar, non-UV active Boc-amino acids via flash chromatography.

References[7] "Controlled Solid Phase Peptide Bond Formation Using N-Carboxyanhydrides and PEG Resins in Water." ACS Sustainable Chemistry & Engineering.https://pubs.acs.org/doi/10.1021/sc400033w[8] "Purification of simple carbohydrates with flash chromatography." Teledyne Labs Application Notes.https://www.teledynelabs.com[4] "Synthesis and application of 3-bromo-1,2,4,5-tetrazine for protein labeling to trigger click-to-release biorthogonal reactions." DOI / RSC.https://doi.org/10.1039/D2CC04040A[5] "Light Scattering Detectors – Precise Measurement for HPLC." KNAUER.https://www.knauer.net[6] "Evaporative Light Scattering Detection (ELSD)." Teledyne Labs Method of Detection.https://www.teledynelabs.com[2] "In silica gel column, when eluting a compound, I obtain much previous compounds along with the new compound. How?" ResearchGate Q&A. https://www.researchgate.net[9] "SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY." Agilent Technical Overviews. https://www.agilent.com[1] "Purifying ionic compounds by flash column chromatography." Biotage Blog.https://www.biotage.com[3] "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine." The Journal of Organic Chemistry.https://pubs.acs.org/doi/10.1021/acs.joc.1c02745

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid in Dichloromethane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility iss...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered with [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid, also known as N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycine, in dichloromethane (DCM). Our aim is to equip you with the scientific rationale and practical protocols to overcome these common experimental hurdles.

Understanding the Challenge: Why is [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid difficult to dissolve in DCM?

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid possesses a unique combination of functional groups that contribute to its challenging solubility profile in a nonpolar aprotic solvent like dichloromethane. The molecule contains a nonpolar, bulky tert-butoxycarbonyl (Boc) protecting group, which generally enhances solubility in organic solvents.[1][2] However, it also features a polar hydroxyl (-OH) group and a carboxylic acid (-COOH) group. These groups can participate in strong intermolecular hydrogen bonding, leading to the formation of dimers and other aggregates that are difficult for a nonpolar solvent like DCM to disrupt.[3][4]

The presence of both acidic (carboxylic acid) and basic (tertiary amine) centers can also lead to zwitterionic character in certain conditions, further increasing polarity and reducing solubility in nonpolar solvents. The general principle of "like dissolves like" dictates that polar molecules are more soluble in polar solvents, and nonpolar molecules are more soluble in nonpolar solvents.[5][6] The mixed polarity of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid makes its dissolution in a purely nonpolar solvent like DCM a significant challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing an oily residue/incomplete dissolution of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid in DCM. What are the initial steps I should take?

A1: This is a common observation, especially since this compound is often supplied as an oil.[7] Here is a systematic approach to initial troubleshooting:

  • Verify Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of the compound.

  • Gentle Heating: Carefully warm the mixture to 30-40°C. Increased kinetic energy can help overcome the intermolecular forces preventing dissolution. Caution: Avoid excessive heating, which could lead to the degradation of the Boc-protecting group.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break up aggregates and enhance the rate of dissolution.

  • Extended Stirring: Allow the mixture to stir vigorously for an extended period (e.g., 1-2 hours) at room temperature. Sometimes, dissolution is simply a slow process.

G cluster_0 Initial Troubleshooting Start Incomplete Dissolution in DCM Purity Verify Compound Purity Start->Purity Heat Gentle Heating (30-40°C) Purity->Heat Sonicate Sonication Heat->Sonicate Stir Extended Stirring Sonicate->Stir Resolved Solubility Issue Resolved Stir->Resolved Success Co_solvent Proceed to Co-Solvent Strategies Stir->Co_solvent Failure

Caption: Initial troubleshooting workflow for solubility issues.

Q2: If initial steps fail, can I use a co-solvent to improve the solubility of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid in DCM?

A2: Yes, using a co-solvent is a highly effective and common strategy. The goal is to introduce a small amount of a more polar solvent to disrupt the intermolecular hydrogen bonding of the solute, allowing the bulk nonpolar solvent (DCM) to solvate the molecule.

Recommended Co-solvents:

  • Polar Aprotic Solvents:

    • N,N-Dimethylformamide (DMF): Often the first choice. Start with a small amount (e.g., 1-5% v/v) and incrementally increase if necessary. DMF is effective at solvating polar functional groups.[8]

    • Dimethyl Sulfoxide (DMSO): Another excellent option for dissolving highly polar compounds. Use sparingly due to its high boiling point, which can make it difficult to remove later.

    • N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, known for its strong solvating properties.[8]

  • Polar Protic Solvents:

    • Methanol (MeOH) or Ethanol (EtOH): Can be effective, but use with caution as they can potentially react with your compound or other reagents in the reaction mixture (e.g., esterification of the carboxylic acid).

Experimental Protocol: Co-Solvent Method

  • To your vial containing [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid, add a minimal amount of the chosen co-solvent (e.g., DMF).

  • Stir or sonicate until the compound is fully dissolved in the co-solvent.

  • Slowly add the required volume of DCM to the solution with vigorous stirring. This gradual addition is crucial to prevent the compound from precipitating out.

Co-SolventStarting Concentration (v/v)Key Considerations
DMF1-5%Good general-purpose choice.
DMSO1-2%Very strong solvent, difficult to remove.
NMP1-5%Similar to DMF, good solvating power.[8]
MeOH/EtOH1-5%Potential for side reactions.
Q3: Are there any chemical modifications I can make to the compound to improve its solubility in DCM?

A3: Yes, temporarily modifying the polar functional groups can significantly enhance solubility in nonpolar solvents.

  • Esterification of the Carboxylic Acid: Converting the carboxylic acid to a simple ester (e.g., a methyl or ethyl ester) will reduce its polarity and ability to form hydrogen-bonded dimers. This is a viable strategy if the carboxylic acid is not the reactive site in your subsequent reaction.

  • Protection of the Hydroxyl Group: Protecting the hydroxyl group as an ether (e.g., a silyl ether like TBDMS) will also decrease polarity and improve solubility.

Note: These approaches add extra steps to your synthesis (protection and deprotection) and should be chosen based on the overall synthetic strategy.

Q4: What are some alternative solvents to DCM for reactions involving [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid?

A4: If solubility in DCM remains a persistent issue, or if you are looking for greener alternatives, several other solvents can be considered. The choice of solvent will depend on the specific requirements of your reaction (e.g., temperature, compatibility with reagents).

SolventPolarityKey Characteristics
Tetrahydrofuran (THF) Moderately PolarA good alternative to DCM for many reactions.[9]
Acetonitrile (ACN) Polar AproticCan be effective for dissolving polar compounds.[10]
Ethyl Acetate (EtOAc) Moderately PolarA greener alternative to DCM, often used in chromatography.[11]
2-Methyltetrahydrofuran (2-MeTHF) Moderately PolarA bio-based, more sustainable alternative to DCM and THF.[11]
N,N-Dimethylformamide (DMF) Polar AproticCan be used as the primary solvent if high polarity is required.[8]

graph G {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

DCM [label="DCM (Low Polarity)", pos="0,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; THF [label="THF", pos="-2,1!"]; EtOAc [label="EtOAc", pos="-2,-1!"]; ACN [label="ACN", pos="2,1!"]; DMF [label="DMF (High Polarity)", pos="2,-1!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

DCM -- THF [label="More Polar"]; DCM -- EtOAc [label="More Polar"]; THF -- ACN [label="More Polar"]; EtOAc -- DMF [label="More Polar"]; THF -- EtOAc; ACN -- DMF; }

Caption: Relative polarity of alternative solvents to DCM.

Concluding Remarks

Resolving the solubility of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid in dichloromethane is a multi-faceted challenge that can be addressed through a systematic approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide—from simple physical methods to the use of co-solvents and alternative solvent systems—researchers can successfully incorporate this valuable building block into their synthetic workflows.

References

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering. (2021). Available at: [Link]

  • Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. Minds@UW. Available at: [Link]

  • Are there any alternative solvents for DMF-DCM? ResearchGate. (2015). Available at: [Link]

  • An effective organic solvent system for the dissolution of amino acids. PubMed. (1993). Available at: [Link]

  • BOC-ON. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. (1970). Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. (2023). Available at: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. (2021). Available at: [Link]

  • Carboxylic Acids Solubility in Water. Available at: [Link]

  • Alcohols and carboxylic acids. Achievable MCAT. Available at: [Link]

  • Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids. PubMed. (1984). Available at: [Link]

  • 2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid. PubChem. Available at: [Link]

  • Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega. (2019). Available at: [Link]

  • {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid. EPA. (2025). Available at: [Link]

  • Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. (2025). Available at: [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Available at: [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? RevisionDojo. (2025). Available at: [Link]

  • Can ionic compounds dissolve in non-polars? Quora. (2017). Available at: [Link]

  • The Solution Process. Available at: [Link]

  • Thermodynamic Interactions Due to Transfer of Amino Acids, Glycine and DL-Alanine from Water to Aqueous Mixture of Cationophilic. Asian Journal of Chemistry. (2013). Available at: [Link]

  • Solvent Miscibility Table. Available at: [Link]

  • Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-glycine. Carl ROTH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (CAS: 189160-67-6), commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (CAS: 189160-67-6), commonly referred to as N-Boc-N-(2-hydroxyethyl)glycine.

Unlike standard crystalline amino acids, this specific building block typically presents as a viscous oil[1]. Its unique structure—featuring a free carboxylic acid, a primary hydroxyl group, and an acid-labile Boc-protected amine—makes it highly susceptible to degradation if mishandled. This guide details the causal mechanisms of its degradation, troubleshooting FAQs, and self-validating protocols to maximize your reagent's shelf-life.

Part 1: Core Degradation Mechanisms

To properly store this compound, you must understand the causality behind its instability. The molecule contains competing functional groups that act as internal catalysts for its own destruction under suboptimal environmental conditions.

  • Acid-Autocatalyzed Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic environments[2]. Because this molecule contains a free carboxylic acid (-COOH), it provides a localized acidic environment. If ambient moisture is absorbed (the compound is highly hygroscopic), water facilitates proton transfer, catalyzing the cleavage of the Boc group. This reaction releases isobutylene and carbon dioxide (CO₂) gas, leaving behind the free amine[3].

  • Intramolecular Lactonization: The molecule features a primary alcohol (-OH) and a carboxylic acid (-COOH) separated by a central nitrogen atom. This creates a perfect 5-atom spacer. Under dehydrating conditions or prolonged exposure to room temperature, these groups undergo intramolecular esterification to form a stable 6-membered ring: 4-Boc-morpholin-2-one .

G BocHEG [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (Intact Reagent) Deprotection Acid-Catalyzed Deprotection (Trigger: Moisture + Carboxylic Acid) BocHEG->Deprotection Lactonization Intramolecular Esterification (Trigger: Dehydration + Heat) BocHEG->Lactonization FreeAmine N-(2-hydroxyethyl)glycine + CO2 (gas) + Isobutylene (gas) Deprotection->FreeAmine Morpholinone 4-Boc-morpholin-2-one + H2O Lactonization->Morpholinone

Caption: Primary degradation pathways of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid.

Part 2: Troubleshooting FAQs

Q: My reagent vial has pressurized, and the oil has turned into a bubbling, sticky mass. What happened? A: The bubbling is a direct visual indicator of CO₂ and isobutylene gas evolution, which confirms that the Boc group has degraded[3]. This occurs when the compound is left at room temperature or exposed to moisture, allowing the free carboxylic acid to autocatalyze the deprotection of the amine[2]. The batch is compromised and should be discarded.

Q: How can I analytically verify the integrity of my batch before a critical peptide coupling step? A: Perform a quick ¹H-NMR analysis in CDCl₃ or DMSO-d₆.

  • To check for Boc loss: Look for the sharp 9-proton singlet at ~1.4 ppm. If this peak is diminished or absent, deprotection has occurred.

  • To check for Lactonization: Observe the methylene protons adjacent to the hydroxyl group. In the intact acid, they typically appear around 3.6–3.8 ppm. If the compound has cyclized into 4-Boc-morpholin-2-one, these protons will shift downfield (above 4.0 ppm) due to the formation of the new ester bond.

Q: Can I rescue a degraded batch? A: Generally, no. While you could theoretically re-Boc protect the free amine using Boc₂O and triethylamine, or attempt to hydrolyze the morpholinone ring with a mild base, these processes introduce water and salts that are difficult to separate from the oily product. Given the cost of purification, it is more efficient and scientifically rigorous to start with a fresh, properly stored batch.

Q: Why does my reagent look like an oil instead of a powder like my other Boc-amino acids? A: The addition of the 2-hydroxyethyl group disrupts the hydrogen bonding network that typically allows amino acids to crystallize. As an oil[1], it has higher molecular mobility, which inherently lowers its kinetic stability compared to crystalline derivatives. This makes strict temperature control even more critical[4].

Part 3: Optimized Storage & Handling Protocols

To ensure the scientific integrity of your syntheses, handling this compound requires a self-validating workflow. Standard practices for protected amino acids dictate storage at 5°C to -20°C[4], but the oily nature of this specific compound demands stricter atmospheric controls to prevent moisture ingress.

Quantitative Storage Guidelines
Storage ConditionAtmosphereExpected Shelf-LifeRisk FactorRecommendation
-20°C Argon / N₂ Purged> 12 monthsVery LowOptimal for long-term storage.
4°C Argon / N₂ Purged1 - 3 monthsLowAcceptable for active, weekly use.
25°C Ambient Air< 2 weeksHighAvoid. Rapid deprotection and lactonization.
Step-by-Step Methodology: Self-Validating Aliquoting & Storage

This protocol ensures that moisture is excluded and provides physical indicators (validation checks) to confirm the environment remains inert.

Step 1: Thermal Equilibration (Crucial)

  • Action: Remove the sealed vial from the -20°C freezer and place it in a desiccator. Allow it to sit for at least 60 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the hygroscopic oil, triggering acid-catalyzed Boc cleavage[4].

  • Validation: The vial exterior must be completely dry and at room temperature to the touch before the seal is broken.

Step 2: Inert Atmosphere Aliquoting

  • Action: Transfer the vial into a glove bag or use a continuous stream of dry Argon (which is heavier than Nitrogen) over the open vial. Aliquot the required mass into pre-weighed, oven-dried amber glass vials.

  • Causality: Argon displaces oxygen and ambient humidity. Amber glass prevents potential photo-oxidation of the primary alcohol.

  • Validation: Weigh the dispensing tool before and after transfer to ensure accurate mass tracking without exposing the bulk material to the balance environment.

Step 3: Sealing and Purging

  • Action: Flush each new aliquot vial with Argon for 10 seconds. Cap tightly immediately.

  • Causality: Trapping an inert atmosphere prevents moisture ingress during the freeze-thaw cycle.

  • Validation: Wrap the cap junction tightly with Parafilm. Self-Validation Check: If the Parafilm bulges outward during subsequent storage, it is a definitive indicator of CO₂ evolution (Boc degradation). If it remains flat and tight, the internal atmosphere is stable.

Step 4: Long-Term Storage

  • Action: Store the bulk and aliquots at -20°C[4].

  • Causality: Low temperatures reduce the kinetic energy required for both the intramolecular lactonization and the autocatalytic deprotection pathways.

Sources

Optimization

Technical Support Center: Troubleshooting the Coupling of[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges when incorporating [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (CAS: 189160-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges when incorporating [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (CAS: 189160-67-6) into peptide or peptoid sequences.

While this building block—often referred to as Boc-Nhe-OH or N-Boc-N-(2-hydroxyethyl)glycine—is highly valuable for introducing serine-like hydroxyethyl side chains into sequence-defined oligomers , it is notorious for yielding truncated sequences and failed couplings. Below, we dissect the chemical causality of these failures and provide a self-validating protocol to overcome them.

Section 1: The Root Causes of Coupling Failure (Mechanistic Insight)

Coupling this specific monomer presents a dual chemical challenge that standard Solid-Phase Peptide Synthesis (SPPS) protocols fail to address:

  • Severe Steric Hindrance: The nitrogen atom in this monomer is fully substituted, existing in a tertiary carbamate state due to the bulky Boc protecting group, the hydroxyethyl branch, and the carboxymethyl group. This massive steric bulk physically shields the electrophilic carbonyl carbon during activation, drastically increasing the activation energy required for intermolecular nucleophilic attack by the resin-bound amine .

  • Chemoselectivity & Intramolecular Lactonization (The "Hidden" Yield Killer): The most critical issue is the presence of the unprotected primary hydroxyl group (-OH). When the carboxylic acid is activated (e.g., via carbodiimides or uronium salts), the spatially proximate -OH group acts as an internal nucleophile. This leads to a rapid intramolecular cyclization, forming 4-Boc-morpholin-2-one . This 6-membered lactonization pathway outcompetes the slower intermolecular peptide bond formation, effectively consuming your monomer and capping your yield .

Section 2: Troubleshooting FAQs

Q1: I am getting very low coupling yields, and LC-MS shows a mass corresponding to the unreacted peptide. What is happening? A: You are likely falling victim to intramolecular lactonization. Standard coupling reagents like DIC/HOBt have relatively slow amidation kinetics for sterically hindered substrates. During this slow activation window, the unprotected -OH group attacks the activated O-acylisourea or OBt ester, cyclizing the monomer into 4-Boc-morpholin-2-one and leaving your resin-bound amine unreacted.

Q2: Which coupling reagents are best suited to overcome both steric hindrance and lactonization? A: You must use highly reactive, fast-kinetics coupling agents that drive the intermolecular amidation faster than the intramolecular cyclization. HATU (with HOAt) or COMU are the gold standards here . They form highly reactive OAt esters that can overcome the steric barrier of the N-alkylated glycine backbone. Carbodiimides (DIC) should generally be avoided for this specific unprotected monomer unless using microwave-assisted synthesis.

Q3: How should I adjust my base to minimize side reactions? A: Base catalyzes both the desired activation and the undesired O-acylation/lactonization. Avoid using large excesses of nucleophilic bases. Instead of standard DIPEA (N,N-Diisopropylethylamine), switch to 2,4,6-Trimethylpyridine (Collidine) . Collidine is less nucleophilic and provides a milder pH environment, which helps suppress O-acylation while still facilitating HATU/COMU activation. If DIPEA must be used, keep it strictly stoichiometric (e.g., 1:1 ratio with the coupling agent).

Q4: Should I pre-activate the monomer before adding it to the resin? A: Absolutely not. Pre-activation is the leading cause of failure for this monomer. Giving the monomer time to sit in its activated state without the target amine present guarantees quantitative conversion to the morpholin-2-one lactone. You must use strict in-situ activation : add the monomer and coupling agent to the resin first, and add the base last to initiate activation directly in the presence of the nucleophile .

Section 3: Quantitative Data on Coupling Strategies

The following table summarizes the expected outcomes based on different coupling strategies for the [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid monomer:

Coupling StrategyReagentsActivation MethodExpected YieldPrimary Byproduct
Standard CarbodiimideDIC / HOBt / DIPEAPre-activation (5 min)< 10%4-Boc-morpholin-2-one (High)
Standard UroniumHBTU / DIPEAIn-situ30 - 40%4-Boc-morpholin-2-one (Moderate)
Optimized Fast-Kinetics HATU / Collidine Strict In-situ > 85% Minimal
Microwave-AssistedDIC / OxymaIn-situ (75°C, 5 min)70 - 80%Oligomerization (O-acylation)
O-Protected AlternativeHATU / DIPEAPre-activation OK> 95%None

Note: If yields remain stubbornly low due to sequence-specific aggregation, consider switching to an O-protected derivative (e.g., Boc-N(CH2CH2OtBu)-CH2-COOH), which completely eliminates the lactonization pathway.

Section 4: Optimized Experimental Protocol (In-Situ HATU Coupling)

This self-validating protocol is designed to maximize amidation kinetics while suppressing lactonization. By controlling the order of addition, the system ensures that the highly reactive OAt ester is instantly trapped by the resin-bound amine.

Materials:

  • Resin-bound peptide/peptoid (deprotected free amine)

  • [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (4.0 equivalents)

  • HATU (3.9 equivalents)

  • Collidine (4.0 equivalents)

  • Anhydrous NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Resin Preparation: Wash the deprotected resin thoroughly with anhydrous NMP (3 x 1 min) to ensure optimal swelling and remove any residual piperidine.

    • Causality: NMP provides superior solvation for sterically hindered chains compared to DMF, preventing localized peptide aggregation that would further hinder the amine.

  • Dry Cocktail Preparation: In a dry vial, weigh out the monomer (4.0 eq) and HATU (3.9 eq). Do not add base or solvent yet.

  • Solvation & Transfer: Dissolve the dry powders in a minimal volume of anhydrous NMP (yielding a ~0.1 M to 0.2 M concentration). Immediately transfer this unactivated solution to the reaction vessel containing the resin.

  • In-Situ Activation (Critical Step): Add Collidine (4.0 eq) directly to the resin slurry containing the monomer and HATU. Start vigorous agitation immediately.

    • Causality: Adding the base last ensures the activated ester is generated directly adjacent to the nucleophilic amine, allowing instant intermolecular trapping before intramolecular cyclization can occur.

  • Coupling Time: Agitate at room temperature for 45–60 minutes.

    • Causality: Do not extend the reaction time unnecessarily (e.g., overnight). Prolonged exposure of the newly incorporated, unprotected -OH group to the coupling cocktail can lead to intermolecular O-acylation (branching).

  • Washing & Double Coupling: Drain the reaction vessel and wash with NMP (3 x 1 min). For highly hindered secondary amines, repeat steps 2-5 for a second coupling cycle to ensure absolute completion.

Section 5: Reaction Pathway Visualization

CouplingPathways Monomer Boc-N(CH2CH2OH)-CH2-COOH (Unprotected Monomer) Activated Activated Ester Intermediate (e.g., OAt ester via HATU) Monomer->Activated Coupling Agent + Base (In-situ activation) Peptoid Desired Product (N-Acylated Chain) Activated->Peptoid Intermolecular Amidation (Fast kinetics required) Lactone Undesired Byproduct (4-Boc-morpholin-2-one) Activated->Lactone Intramolecular -OH Attack (Lactonization) Amine Resin-Bound Amine (Growing Peptide/Peptoid) Amine->Peptoid Nucleophilic Attack

Competing pathways during activation of Boc-N(CH2CH2OH)-CH2-COOH: Amidation vs. Lactonization.

References
  • Title: A bio-inspired approach to ligand design: folding single-chain peptoids to chelate a multimetallic cluster. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: A Field Guide to Optimizing Peptoid Synthesis. Source: ACS Polymers Au. URL: [Link]

  • Title: Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains. Source: ACS Omega. URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Source: Journal of the American Chemical Society. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid and Fmoc-(2-hydroxyethyl)amino]acetic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of success, influencing ev...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of success, influencing everything from coupling efficiency and deprotection conditions to the final purity and yield of the target peptide. This is particularly true when incorporating specialized linkers or spacers designed to modify a peptide's properties or to facilitate conjugation. This guide provides an in-depth technical comparison of two such widely used building blocks: [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (Boc-AEEA-OH) and Fmoc-(2-hydroxyethyl)amino]acetic acid (Fmoc-AEEA-OH).

The core of both molecules is the (2-hydroxyethyl)amino]acetic acid (AEEA) moiety, a hydrophilic linker that introduces a flexible spacer into a peptide sequence. This spacer can be advantageous for a variety of applications, including the synthesis of peptide-drug conjugates (ADCs), where it can provide distance between the peptide and the cytotoxic payload, and in the creation of peptides with improved solubility and reduced aggregation.[1][2][3] The key difference between the two reagents lies in the choice of the N-terminal protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This distinction dictates the entire synthetic strategy and has significant implications for the performance and application of each linker.

The Two Chemistries: A Fundamental Divide

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. To ensure that the correct sequence is assembled, the α-amino group of the incoming amino acid must be temporarily protected. The two dominant strategies for this are Boc and Fmoc chemistry.[4][5]

  • Boc/Bzl Strategy: This classic approach utilizes the Boc group for temporary Nα-protection, which is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4]

  • Fmoc/tBu Strategy: A milder alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine. Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using TFA.[6][]

The choice between these two orthogonal strategies is a pivotal decision in peptide synthesis, with each offering distinct advantages and disadvantages.

Performance in SPPS: A Comparative Analysis

Feature[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (Boc-AEEA-OH)Fmoc-(2-hydroxyethyl)amino]acetic acid (Fmoc-AEEA-OH)
Deprotection Conditions Moderately strong acid (e.g., 25-50% TFA in DCM)[8]Mild base (e.g., 20% piperidine in DMF)[6][9]
Orthogonality Compatible with benzyl-based side-chain protection.Fully orthogonal with acid-labile tBu-based side-chain protection.[]
Side Reactions - Risk of t-butylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection. Scavengers are required.[]- Repetitive acid treatment can lead to premature cleavage of the peptide from some resins or degradation of acid-sensitive moieties.[8]- Diketopiperazine formation, especially with Pro or Gly at the C-terminus of the dipeptide being deprotected.[6]- Aspartimide formation in sequences containing aspartic acid.[1]
Handling & Safety Requires handling of corrosive strong acids (TFA, HF). HF requires specialized equipment.Piperidine is a hazardous chemical, but the overall process is considered milder and safer than the Boc/Bzl strategy.
Automation Compatibility Less amenable to full automation due to the harsh reagents and potential for resin swelling changes.Highly compatible with automated peptide synthesizers.[5]
Cost Generally, Boc-protected building blocks are less expensive.[11]Fmoc-protected amino acids and linkers are typically more expensive.[11]

Causality Behind Experimental Choices: Why Choose One Over the Other?

The decision to use Boc-AEEA-OH versus Fmoc-AEEA-OH is driven by the specific requirements of the target peptide and the overall synthetic strategy.

When to Choose Fmoc-(2-hydroxyethyl)amino]acetic acid:

The Fmoc strategy is now the most widely used method for SPPS, and for good reason.[12] Its mild deprotection conditions make it the preferred choice for the synthesis of:

  • Peptides with sensitive modifications: Post-translational modifications such as glycosylation and phosphorylation are often acid-labile and would not survive the repeated TFA treatments of the Boc strategy.[12][13]

  • Complex peptides and peptide-drug conjugates (ADCs): The orthogonality of the Fmoc/tBu strategy allows for the selective deprotection of side chains while the peptide is still on the resin, enabling site-specific modifications and conjugations.[] The AEEA linker in Fmoc-AEEA-OH is particularly useful in ADC development, providing a hydrophilic spacer that can improve the pharmacokinetic properties of the conjugate.[15]

  • Routine peptide synthesis: The ease of automation and the milder reaction conditions have made Fmoc chemistry the standard for most peptide synthesis applications.[5] The UV-active nature of the Fmoc group also allows for real-time monitoring of the deprotection step, which is a significant advantage in automated synthesis.[6]

When to Consider [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid:

Despite the prevalence of the Fmoc strategy, the Boc/Bzl approach remains a powerful and relevant tool in specific situations. Boc-AEEA-OH would be the linker of choice for:

  • Synthesis of long and difficult sequences: Peptides that are prone to aggregation during synthesis can be problematic for the Fmoc strategy. The repeated TFA deprotection steps in Boc chemistry result in a protonated N-terminus, which can help to disrupt inter-chain hydrogen bonding and improve solvation, thereby reducing aggregation.[5]

  • Peptides with base-labile functionalities: If the target peptide contains modifications that are sensitive to the basic conditions of Fmoc deprotection (e.g., piperidine), the Boc strategy offers a viable alternative.

  • Cost-sensitive, large-scale production: For established industrial-scale productions where the protocols are well-optimized, the lower cost of Boc-protected starting materials can be a significant advantage.[11]

Experimental Workflows and Protocols

To provide a practical understanding of how these linkers are incorporated into a peptide chain, the following sections detail the experimental workflows and protocols for both Boc and Fmoc strategies.

Diagram of SPPS Cycles

SPPS_Cycles cluster_Boc Boc SPPS Cycle cluster_Fmoc Fmoc SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-AEEA-OH + Coupling Reagents) Boc_Neutralize->Boc_Couple Boc_End Boc-AEEA-AA-Resin Boc_Couple->Boc_End Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-AEEA-OH + Coupling Reagents) Fmoc_Deprotect->Fmoc_Couple Fmoc_End Fmoc-AEEA-AA-Resin Fmoc_Couple->Fmoc_End

SPPS cycles for Boc and Fmoc strategies.
Protocol 1: Incorporation of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (Boc-AEEA-OH)

This protocol describes a single coupling cycle for the incorporation of Boc-AEEA-OH into a peptide sequence using manual Boc-SPPS.

1. Resin Preparation:

  • Start with a peptide-resin where the N-terminal Boc group has been removed, and the resin has been neutralized.

2. Boc-AEEA-OH Activation:

  • In a separate vessel, dissolve Boc-AEEA-OH (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in a minimal amount of DMF.
  • Add DIEA (6 equivalents) to the solution to activate the carboxylic acid. Allow the activation to proceed for 2-5 minutes.

3. Coupling:

  • Add the activated Boc-AEEA-OH solution to the peptide-resin.
  • Agitate the mixture at room temperature for 1-2 hours.

4. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates the completion of the coupling reaction.[16]
  • If the test is positive (blue/purple beads), the coupling reaction is incomplete and should be repeated.

5. Washing:

  • Once the coupling is complete, drain the reaction solution.
  • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection cycle to continue the peptide chain elongation.

Protocol 2: Incorporation of Fmoc-(2-hydroxyethyl)amino]acetic acid (Fmoc-AEEA-OH)

This protocol outlines a single coupling cycle for the incorporation of Fmoc-AEEA-OH using manual Fmoc-SPPS.

1. Fmoc Deprotection:

  • Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]

2. Fmoc-AEEA-OH Activation:

  • In a separate vessel, dissolve Fmoc-AEEA-OH (3 equivalents relative to the resin loading) and a coupling agent such as HCTU (2.9 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the solution to activate the carboxylic acid.

3. Coupling:

  • Add the activated Fmoc-AEEA-OH solution to the deprotected peptide-resin.
  • Agitate the mixture at room temperature for 30-60 minutes.

4. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test. A negative result indicates complete coupling.

5. Washing:

  • Drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

The resin is now ready for the next Fmoc deprotection cycle.

Diagram of Experimental Workflow

Experimental_Workflow cluster_Workflow General SPPS Workflow Start Start with Resin Swell Swell Resin (e.g., in DMF) Start->Swell Deprotect Nα-Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Building Block (Boc- or Fmoc-AEEA-OH) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect Final Nα-Deprotection Repeat->Final_Deprotect No Cleave Cleavage from Resin & Side-Chain Deprotection Final_Deprotect->Cleave Purify Purification (e.g., HPLC) Cleave->Purify Analyze Analysis (e.g., MS, HPLC) Purify->Analyze End Final Peptide Analyze->End

General workflow for solid-phase peptide synthesis.

Conclusion: A Strategic Choice for Optimal Outcomes

The selection between [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid and Fmoc-(2-hydroxyethyl)amino]acetic acid is not merely a choice of protecting group but a fundamental decision that dictates the entire synthetic strategy. While the Fmoc-based linker offers the advantages of milder reaction conditions, excellent orthogonality, and high compatibility with automated synthesis, making it the preferred choice for a wide range of applications, the Boc-based linker remains a valuable tool for the synthesis of long, aggregation-prone peptides and for situations where base-labile functionalities must be preserved.

Ultimately, the optimal choice depends on a careful consideration of the target peptide's structure, the presence of sensitive functional groups, the desired scale of synthesis, and the available laboratory infrastructure. A thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc strategies will empower researchers to make an informed decision and successfully synthesize their target molecules with the highest possible purity and yield.

References

  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • Fmoc-AEEA-OH. Liwei Peptide. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Merel. [Link]

  • Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications (RSC Publishing). [Link]

  • ACE-linked peptides: a convergent approach for peptide macrocyclization and labeling. PMC. [Link]

  • HPLC of peptide 3a from Boc synthesis. Conditions: as for Figure 1. ResearchGate. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. SpringerLink. [Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. PMC. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. [Link]

  • HPLC of Peptides and Proteins HPLC of Peptides and Proteins. SpringerLink. [Link]

  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. [Link]

  • Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates. ACS Publications. [Link]

  • Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Development of Solid-Phase Site-Specific Conjugation and Its Application toward Generation of Dual Labeled Antibody and Fab Drug Conjugates. PubMed. [Link]

  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. ACS Publications. [Link]

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Comparative

A Structural and Functional Comparison: [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid vs. N-Boc-glycine for Advanced Research Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug development, the judicious selection of building blocks is paramount to achieving...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the judicious selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Among the vast array of available reagents, N-protected amino acids and their derivatives are fundamental. This guide provides an in-depth structural and functional comparison between two key building blocks: [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid and the more conventional N-Boc-glycine. Understanding their distinct characteristics is crucial for optimizing synthetic strategies, particularly in peptide synthesis, bioconjugation, and the development of complex therapeutic agents like PROTACs.

At a Glance: Core Structural and Physicochemical Distinctions

The primary difference between [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid and N-Boc-glycine lies in the substitution on the nitrogen atom. While both share the foundational glycine scaffold and the acid-labile tert-butoxycarbonyl (Boc) protecting group, the former possesses a 2-hydroxyethyl group on the nitrogen, transforming it into a tertiary amine. This seemingly subtle modification has profound implications for the molecule's chemical behavior and applications.

Property[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acidN-Boc-glycineReference(s)
CAS Number 126090-54-84530-20-5[1]
Molecular Formula C9H17NO5C7H13NO4[1]
Molecular Weight 203.23 g/mol 175.18 g/mol [2]
Appearance Pale yellow viscous liquidWhite to off-white powder[1]
Melting Point Not specified (viscous liquid)82-92 °C[]
Key Structural Feature N-substituted 2-hydroxyethyl groupUnsubstituted N-H
Molecular Structures

The structural divergence is best visualized through a direct comparison:

Caption: Molecular structures of N-Boc-glycine and [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid.

Head-to-Head Comparison: Functional Implications

The presence of the 2-hydroxyethyl group in [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid introduces several key functional differences compared to N-Boc-glycine.

Feature[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acidN-Boc-glycineScientific Rationale
Reactivity The tertiary amine is less nucleophilic than the secondary amine in N-Boc-glycine. The hydroxyl group offers an additional site for modification.The N-H proton can be abstracted, and the nitrogen acts as a nucleophile in coupling reactions.The steric hindrance and electronic effects of the additional alkyl group reduce the nucleophilicity of the nitrogen.
Solubility The hydroxyl group can increase hydrophilicity and solubility in polar solvents.Generally soluble in many organic solvents.The presence of the hydroxyl group allows for hydrogen bonding with polar solvents.
Applications Ideal as a linker in bioconjugation and PROTACs, where the hydroxyl group can be further functionalized.[4][5]A fundamental building block in standard peptide synthesis.[1]The bifunctional nature (acid and hydroxyl) makes it a versatile linker. N-Boc-glycine is a simple, protected amino acid for peptide chain elongation.
Steric Hindrance The N-substituted group introduces steric bulk, which can influence reaction kinetics and the conformation of resulting molecules.Minimal steric hindrance at the nitrogen atom.The 2-hydroxyethyl group occupies more space around the nitrogen atom.

Experimental Protocols: A Comparative Workflow

To illustrate the practical differences in handling and reactivity, we present a comparative experimental workflow for a standard peptide coupling reaction.

Workflow: Peptide Coupling

G cluster_0 N-Boc-glycine Coupling cluster_1 [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid Coupling start Start: Resin with free amine deprotection Boc Deprotection (if applicable) (e.g., TFA in DCM) start->deprotection washing1 Washing Steps (e.g., DCM, DMF) deprotection->washing1 activation_gly Pre-activation of N-Boc-glycine (e.g., HBTU, DIPEA in DMF) washing1->activation_gly activation_linker Pre-activation of Linker (e.g., HATU, DIPEA in DMF) washing1->activation_linker coupling Coupling Reaction washing2 Final Washing Steps (e.g., DMF, DCM) end End: Coupled Product on Resin washing2->end coupling_gly Addition to resin activation_gly->coupling_gly coupling_gly->washing2 coupling_linker Addition to resin (Potentially longer reaction time) activation_linker->coupling_linker coupling_linker->washing2

Caption: Comparative workflow for peptide coupling.

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a single coupling cycle on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-glycine or [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

  • Coupling reagent (e.g., HBTU, HATU)[6]

  • Base (e.g., DIPEA)[6]

  • Solvents: DMF, DCM (peptide synthesis grade)[6]

  • Deprotection solution: Trifluoroacetic acid (TFA) in DCM[6]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Boc Deprotection (if necessary): Treat the resin with a solution of TFA in DCM to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.

  • Coupling:

    • For N-Boc-glycine: In a separate vessel, pre-activate N-Boc-glycine (2-4 equivalents) with a coupling reagent like HBTU (2-4 equivalents) and a base such as DIPEA (4-8 equivalents) in DMF for 5-10 minutes.[6] Add this solution to the resin and agitate for 1-2 hours.

    • For [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid: Due to potential steric hindrance, a more potent coupling reagent like HATU may be beneficial.[7] The pre-activation and coupling steps are similar, but the reaction time may need to be extended. Monitoring the reaction progress using a Kaiser test is recommended.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: HBTU is a standard and effective coupling reagent for most amino acids.[7] For more sterically hindered couplings, such as with N-substituted amino acids, HATU is often preferred due to its higher reactivity.[7]

  • Use of DIPEA: DIPEA is a non-nucleophilic base used to activate the coupling reagent and neutralize any acidic species present.[6]

  • Washing Steps: Thorough washing is critical in SPPS to ensure the removal of unreacted reagents and byproducts, which could interfere with subsequent steps.[6]

In-Depth Analysis and Field-Proven Insights

N-Boc-glycine: As the simplest proteinogenic amino acid, glycine, when Boc-protected, is a cornerstone of peptide synthesis. Its lack of a side chain and chirality simplifies coupling reactions and eliminates the risk of racemization.[8] It is a reliable and cost-effective choice for extending a peptide backbone where conformational rigidity is not the primary objective.[]

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid: This molecule's true value lies in its bifunctionality. The carboxylic acid allows for its incorporation into a peptide chain or attachment to a solid support, while the hydroxyl group serves as a handle for further modifications. This makes it an excellent choice for:

  • Linkers in PROTACs: The hydroxyl group can be used to attach a ligand for an E3 ubiquitin ligase, a key component of PROTACs.[5]

  • Bioconjugation: It can be used to link peptides to other molecules, such as fluorescent dyes or drugs.[10]

  • PEGylation: The hydroxyl group provides a site for the attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of a therapeutic peptide.[5]

The N-substitution also imparts a degree of proteolytic resistance to the adjacent peptide bond due to steric hindrance, which can be a desirable feature in drug design.[11]

Conclusion: Selecting the Right Tool for the Job

Both [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid and N-Boc-glycine are valuable reagents in the synthetic chemist's toolbox. The choice between them should be guided by the specific application:

  • For routine peptide chain elongation where simplicity and cost are key considerations, N-Boc-glycine is the preferred choice.[1]

  • When designing complex molecules that require a versatile linker for bioconjugation, PROTAC development, or the introduction of specific functionalities via the hydroxyl group, [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid offers significant advantages.[4][5]

By understanding the structural nuances and their functional consequences, researchers can make informed decisions to accelerate their research and development efforts.

References

  • Benchchem. (n.d.). Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester.
  • PrepChem.com. (n.d.). Synthesis of N-BOC-glycine methyl ester.
  • PMC. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.
  • ACS Publications. (2024, January 18). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination | Bioconjugate Chemistry.
  • Benchchem. (n.d.). The Strategic Incorporation of N-Boc-N-ethyl Glycine in Modern Peptide Synthesis: A Technical Guide.
  • Benchchem. (2026, February 12). Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research.
  • Benchchem. (n.d.). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
  • Taylor & Francis. (2007, February 16). Preparation of N-Boc N-Alkyl Glycines for Peptoid Synthesis.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • Chem-Impex. (n.d.). Boc-glycine.
  • Benchchem. (n.d.). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.
  • Sihauli Chemicals. (n.d.). N-Boc Glycine.
  • (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • RVR LABS. (n.d.). N-Boc-Glycine,CAS NO 4530-20-5.
  • Amino Acids. (n.d.). Boc-glycine - (CAS 4530-20-5).
  • Chem-Impex. (n.d.). Boc-glycine N-hydroxysuccinimide ester.
  • Benchchem. (n.d.). Application Notes and Protocols for Boc-Inp-OH.
  • ChemicalBook. (2026, January 13). BOC-Glycine | 4530-20-5.
  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....
  • MilliporeSigma. (n.d.). 2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid.
  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
  • Benchchem. (n.d.). Synthesis of 2-((tert-butoxycarbonyl)(ethyl)amino)acetic Acid: A Standard Laboratory Protocol.
  • PubChem. (n.d.). 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid.
  • NIH. (n.d.). 2-(2-{[(Tert-butoxy)carbonyl]amino}acetamido)acetic acid - PubChem.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • PubChem. (n.d.). 2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid | C9H17NO5 | CID 15000283.
  • ACS Publications. (2024, February 5). Inverse Peptide Synthesis Using Transient Protected Amino Acids.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • (n.d.). 4 - Organic Syntheses Procedure.
  • Benchchem. (n.d.). A Technical Guide to Boc-NH-PEG24- CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis- Targeting Chimera (PROTAC) Development.
  • Sigma-Aldrich. (n.d.). 2-((tert-Butoxycarbonyl)(2-hydroxyethyl)amino)acetic acid.
  • (n.d.). 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid | PROTAC Linker.
  • NIH. (n.d.). 2-[(tert-Butoxycarbonylamino)oxy]acetic acid - PMC.
  • (n.d.). BOC-ON.
  • Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • SciSpace. (2015, November 6). 2-(2-(Tert-Butoxycarbonyl) Propanamido) Acetic Acid 'NCA-AG' Synthesis, Characterization and Reaction Optimization for the P.

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Validation

FTIR Spectral Comparison Guide:[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid vs. Standard Amino Acids

As a Senior Application Scientist specializing in the spectroscopic characterization of peptidomimetics, I frequently guide research teams through the structural validation of non-natural amino acid derivatives. [Tert-bu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the spectroscopic characterization of peptidomimetics, I frequently guide research teams through the structural validation of non-natural amino acid derivatives. [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid—a critical N-alkylated peptoid building block—presents a fundamentally different vibrational profile compared to standard proteinogenic amino acids.

This guide objectively compares their Fourier-Transform Infrared (FTIR) spectral performance, explains the physical chemistry driving these differences, and provides a self-validating experimental framework for your QA/QC workflows.

Mechanistic Background & Structural Causality

To interpret these spectra accurately, we must first understand the thermodynamic state of the analytes in the solid phase.

Standard Amino Acids (The Zwitterionic State): In the solid state, standard amino acids (e.g., Glycine, Valine) undergo an intramolecular proton transfer from the carboxylic acid to the primary amine, forming a zwitterion ( NH3+​ / COO− )[1]. This ionic lattice is stabilized by strong intermolecular hydrogen bonds, which drastically shifts the vibrational modes[2]. The classic carboxylic acid carbonyl stretch (~1700 cm⁻¹) is completely absent, replaced by the asymmetric and symmetric stretching of the carboxylate anion[1].

Boc-Protected Peptoid Monomer (The Neutral State): [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid cannot form a zwitterion. The nitrogen atom is fully substituted (tertiary)—bonded to an acetic acid moiety, a 2-hydroxyethyl group, and a tert-butoxycarbonyl (Boc) protecting group. Because it is a tertiary carbamate, it lacks an N-H bond entirely [3]. Consequently, the molecule remains in a neutral state. The FTIR spectrum is dominated by the free carboxylic acid carbonyl, the Boc carbamate carbonyl, and the primary hydroxyl group[3].

G A Solid State Analyte B Standard Amino Acid (Zwitterion) A->B C Boc-Derivative (Neutral Molecule) A->C D NH3+ Stretch (3100-2600 cm⁻¹) B->D E COO- Stretch (~1600 cm⁻¹) B->E F COOH & Boc C=O (1730-1680 cm⁻¹) C->F G O-H Stretch (3500-3200 cm⁻¹) C->G

Caption: Logical mapping of structural states to FTIR spectral markers.

Comparative Spectral Data

The following table summarizes the diagnostic FTIR peaks used to differentiate these two classes of compounds.

Vibrational ModeStandard Amino Acid (e.g., Glycine)[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acidDiagnostic Significance
O-H Stretch Absent (or masked by NH3+​ )~3500 - 3300 cm⁻¹ (Broad)Confirms the presence of the 2-hydroxyethyl primary alcohol.
N-H Stretch ~3100 - 2600 cm⁻¹ (Broad, NH3+​ )Absent The Boc-derivative is a tertiary carbamate; lack of N-H proves N-alkylation.
C=O (Carboxylic) Absent (exists as COO− )~1730 - 1710 cm⁻¹ (Strong)Confirms the neutral, protonated carboxylic acid state.
C=O (Carbamate) Absent~1700 - 1680 cm⁻¹ (Strong)Validates successful Boc-protection of the amine[3].
COO− Asymmetric ~1610 - 1560 cm⁻¹ (Strong)Absent Primary marker for the zwitterionic state[1].
C-H (Aliphatic) ~2950 cm⁻¹ (Weak/Masked)~2980 - 2930 cm⁻¹ (Sharp)Distinct peaks from the tert-butyl methyl groups.
Self-Validating Experimental Protocol

Workflow S1 1. Polystyrene Calibration (Self-Validation) S2 2. Desiccation (Remove H2O Interference) S1->S2 S3 3. Diamond ATR-FTIR (Non-destructive Scan) S2->S3 S4 4. Spectral Deconvolution (Peak Assignment) S3->S4

Caption: Self-validating ATR-FTIR experimental workflow.

Step-by-Step Methodology:
  • Instrument Calibration (The Self-Validation Step): Before analyzing the analytes, run a background scan against ambient air. Next, scan a standard polystyrene calibration film. Verify that the reference peak at exactly 1601 cm⁻¹ is present. Causality: If the peak shifts >2 cm⁻¹, the interferometer requires recalibration, preventing downstream misassignment of the closely clustered carbonyl peaks.

  • Sample Preparation: Store both the standard amino acids and the Boc-derivative in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to analysis. Causality: Ambient moisture absorbs heavily at ~3300 cm⁻¹ and ~1640 cm⁻¹, which will artificially inflate the O-H stretch of the hydroxyethyl group and interfere with the carbamate carbonyl region.

  • ATR-FTIR Measurement:

    • Place 2-5 mg of the solid powder directly onto the diamond ATR crystal.

    • Apply consistent pressure using the ATR anvil. Ensure the pressure gauge reads the exact same torque for all samples to maintain a consistent pathlength and absorbance intensity.

    • Acquire spectra from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans to optimize the signal-to-noise ratio.

  • Data Processing & Deconvolution: Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave. Perform baseline correction to account for any scattering effects from the powder.

References
  • Infrared Spectral, Structural, and Conformational Studies of Zwitterionic l-Tryptophan Source: ACS Publications URL
  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers Source: ACS Publications URL
  • Valine infrared absorbance at cryogenic temperatures Source: AIP Publishing URL

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid
Reactant of Route 2
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid
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